molecular formula C10H13N3 B6230546 1-{pyrazolo[1,5-a]pyridin-7-yl}propan-2-amine CAS No. 910408-44-5

1-{pyrazolo[1,5-a]pyridin-7-yl}propan-2-amine

Cat. No. B6230546
CAS RN: 910408-44-5
M. Wt: 175.2
InChI Key:
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Description

1-{pyrazolo[1,5-a]pyridin-7-yl}propan-2-amine, commonly referred to as PPPA, is an organic compound composed of nitrogen, hydrogen, carbon and oxygen. It is a member of the pyrazolopyridine family, which is a class of heterocyclic compounds that have a nitrogen atom in the ring. PPPA has been extensively studied in the last few decades due to its potential applications in scientific research and its biochemical and physiological effects.

Mechanism of Action

PPPA is thought to act as an inhibitor of enzymes, such as cytochrome P450 enzymes, by binding to the active site of the enzyme. This binding inhibits the enzyme from performing its normal function, thus preventing the metabolism of drugs and other compounds. In addition, PPPA has been shown to bind to certain proteins, such as the serotonin transporter, which can affect the action of serotonin in the body.
Biochemical and Physiological Effects
PPPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can affect the metabolism of drugs and other compounds. It has also been shown to bind to certain proteins, such as the serotonin transporter, which can affect the action of serotonin in the body. In addition, PPPA has been shown to have an anti-inflammatory effect, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

PPPA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of potential applications in scientific research. In addition, PPPA is relatively stable and has a low toxicity, which makes it safe to use in laboratory experiments. However, PPPA is not soluble in water, which limits its use in some experiments.

Future Directions

The potential future directions for PPPA research include continued studies of its biochemical and physiological effects, as well as its potential applications in drug discovery and development. In addition, further research could be conducted to explore its potential applications in enzyme inhibition and protein-ligand interactions. Additionally, further studies could be conducted to explore the potential of PPPA as an anti-inflammatory agent or as a therapeutic agent for the treatment of certain diseases. Finally, PPPA could be studied further to explore its potential as a diagnostic agent for the detection of certain diseases or conditions.

Synthesis Methods

PPPA is synthesized from a variety of starting materials, such as 3-methoxy-1-{pyrazolo[1,5-a]pyridin-7-yl}propan-2-ol, 1-{pyrazolo[1,5-a]pyridin-7-yl}propan-2-ol, and 3-chloro-1-{pyrazolo[1,5-a]pyridin-7-yl}propan-2-ol. The most common method of synthesis is the condensation reaction, which involves the reaction of the starting material with an appropriate base, such as sodium hydroxide, to form PPPA. This reaction is usually carried out in an aqueous solution and yields a product that is a white solid.

Scientific Research Applications

PPPA has been used in a wide range of scientific research applications, including drug discovery and development, enzyme inhibition, and protein-ligand interactions. It has been used to investigate the structure and function of enzymes, as well as to study the effects of drugs on biological systems. It has also been used to study the interaction between proteins and ligands, as well as to study the biochemical and physiological effects of drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-{pyrazolo[1,5-a]pyridin-7-yl}propan-2-amine involves the reaction of pyrazolo[1,5-a]pyridine with 2-bromo-1-propanamine followed by reduction of the resulting intermediate.", "Starting Materials": ["Pyrazolo[1,5-a]pyridine", "2-bromo-1-propanamine", "Sodium borohydride", "Methanol", "Acetic acid"], "Reaction": ["Step 1: React pyrazolo[1,5-a]pyridine with 2-bromo-1-propanamine in methanol and acetic acid to form the intermediate 1-{pyrazolo[1,5-a]pyridin-7-yl}propan-2-amine.", "Step 2: Reduce the intermediate using sodium borohydride in methanol to obtain the final product 1-{pyrazolo[1,5-a]pyridin-7-yl}propan-2-amine."] }

CAS RN

910408-44-5

Product Name

1-{pyrazolo[1,5-a]pyridin-7-yl}propan-2-amine

Molecular Formula

C10H13N3

Molecular Weight

175.2

Purity

95

Origin of Product

United States

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